molecular formula C12H15NO3 B8755272 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol CAS No. 56074-28-3

4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol

Katalognummer: B8755272
CAS-Nummer: 56074-28-3
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: GNFZJVBZEUFDSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a benzo[d][1,3]dioxole group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with benzo[d][1,3]dioxole-containing reagents. One common method involves the use of palladium-catalyzed amination reactions, where the piperidine ring is functionalized with the benzo[d][1,3]dioxole group under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzo[d][1,3]dioxole group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

56074-28-3

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

4-(1,3-benzodioxol-5-yl)piperidin-4-ol

InChI

InChI=1S/C12H15NO3/c14-12(3-5-13-6-4-12)9-1-2-10-11(7-9)16-8-15-10/h1-2,7,13-14H,3-6,8H2

InChI-Schlüssel

GNFZJVBZEUFDSF-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(C2=CC3=C(C=C2)OCO3)O

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

39.4 g. 1-benzyl-4-hydroxy-4-(3.4-methylene dioxy phenyl)-piperidine are dissolved in 400 ml. methanol and the solution is mixed with 30 ml. 4-N hydrochloric acid. To this mixture is then added 3 g. of a palladium/carbon catalyst which has been suspended in 60 ml. alcohol. The mixture is hydrogenized at 35° - 40°C under normal pressure. After 3300 ml. hydrogen has been absorbed, hydrogenation is stopped and the cataylst is removed from the mixture by filtering. The mother liquor is heavily concentrated and the 4-hydroxy-4-(3.4-methylene dioxy phenyl)-piperidine hydrochloride with a melting point of 198° - 200°C crystallizes out.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Bromo-1,2-(methylenedioxy)benzene (Tokyo Chemical Industry CO., LTD., 2.0 g) was dissolved in tetrahydrofuran (15 ml) and the mixture was cooled to −78° C. An n-butyllithium hexane solution (2.44 M, 5.7 ml) was added to the solution. The mixture was stirred at −78° C. for 1 hr, and 1-(ethoxycarbonyl)-4-piperidone (Aldrich Co., 1.7 g) was added. Then, the reaction temperature was raised to 0° C., and the mixture was further stirred for 1 hr. After completion of the reaction, water was added and the mixture was extracted three times with ethyl acetate. The organic layer was dried and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (5:1-2:1)). Then, the residue was dissolved in ethylene glycol (20 ml), a 50% aqueous potassium hydroxide solution was added, and the mixture was stirred with heating at 120° C. for 6 hr. After completion of the reaction, the mixture was extracted three times with chloroform. The organic layer was dried and the solvent was evaporated under reduced pressure to give 4-(1,3-benzodioxol-5-yl)piperidin-4-ol (1.0 g, yield 43%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.